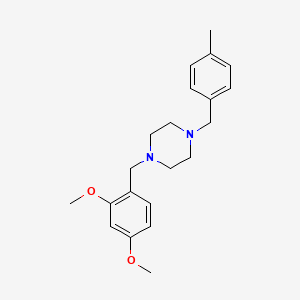![molecular formula C14H21N3O2S2 B5875788 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Research on 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide has focused on its potential as a therapeutic agent for various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential as a treatment for rheumatoid arthritis, breast cancer, and influenza virus.
Mécanisme D'action
The mechanism of action of 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth and migration of breast cancer cells. In addition, it has been shown to inhibit the replication of influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
For research on 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide include further studies on its mechanism of action, as well as its potential as a therapeutic agent for other diseases. It could also be studied for its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Furthermore, its toxicity and pharmacokinetics could be studied to determine its safety and efficacy in humans.
In conclusion, 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide is a compound that has potential as a therapeutic agent for various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide involves the reaction of 4-(chloromethyl)benzenesulfonamide with cyclohexylamine and carbon disulfide. The product is then purified through recrystallization. This method has been reported to have a yield of 65-70%.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c15-21(18,19)13-8-6-11(7-9-13)10-16-14(20)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWWESZMIFOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)


![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)